molecular formula C21H18F3N3O4S B2401928 Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate CAS No. 1203332-82-4

Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate

Cat. No.: B2401928
CAS No.: 1203332-82-4
M. Wt: 465.45
InChI Key: BQMKRTUDALGRMA-UHFFFAOYSA-N
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Description

Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C21H18F3N3O4S and its molecular weight is 465.45. The purity is usually 95%.
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Biological Activity

Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and anticonvulsant research. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on neurotransmission, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Formula C19H19F3N4O3S\text{Molecular Formula }C_{19}H_{19}F_{3}N_{4}O_{3}S
PropertyValue
Molecular Weight455.51 g/mol
CAS NumberNot specified
Boiling PointNot available
Purity>98% (assumed for studies)

Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant interactions with neurotransmitter systems. Specifically, studies on related compounds have demonstrated their ability to modulate excitatory amino acid neurotransmission. For instance, 2-amino-6-trifluoromethoxy benzothiazole has been shown to antagonize excitatory neurotransmitter release, indicating a potential mechanism for anticonvulsant activity .

Anticonvulsant Effects

A variety of studies have assessed the anticonvulsant properties of compounds related to this compound. One study evaluated several derivatives in mouse models using maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. The results indicated that certain derivatives exhibited ED50 values significantly lower than those of established antiepileptic drugs like phenytoin .

Neuroprotective Properties

The neuroprotective effects of similar compounds have been attributed to their ability to enhance GABAergic transmission while inhibiting glutamatergic pathways. This dual action may provide a protective effect against excitotoxicity, which is a common mechanism in various neurodegenerative diseases .

Study 1: Anticonvulsant Evaluation

In a controlled experimental setup, a derivative of the compound was administered orally to rats. The study reported an ED50 value of 82.5 μmol/kg for MES and 510.5 μmol/kg for PTZ models, suggesting significant anticonvulsant efficacy .

Study 2: Neurotransmission Modulation

Another study investigated the impact of related compounds on cGMP levels in cerebellar tissues. It was found that these compounds could effectively reduce cGMP levels induced by excitatory amino acids, supporting their role as antagonists in excitatory neurotransmission .

Properties

IUPAC Name

methyl 2-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O4S/c1-30-19(29)15-5-3-2-4-14(15)18(28)26-8-10-27(11-9-26)20-25-16-7-6-13(12-17(16)32-20)31-21(22,23)24/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMKRTUDALGRMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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